3-(4-Methylphenyl)thiophenol
Overview
Description
3-(4-Methylphenyl)thiophenol is an organosulfur compound with the molecular formula C13H12S It consists of a thiophenol group attached to a 4-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)thiophenol can be achieved through several methods:
C-S Coupling Reactions: One common method involves the copper-catalyzed coupling of aryl iodides with sulfur powder in the presence of potassium carbonate at 90°C in dimethylformamide (DMF) as the solvent.
Substitution Reactions: Another approach includes the reaction of aryl halides with thiourea followed by hydrolysis to produce aryl thiols.
Industrial Production Methods: Industrial production of this compound typically involves large-scale C-S coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methylphenyl)thiophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: It participates in nucleophilic aromatic substitution reactions, where the thiol group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiourea, potassium carbonate, copper catalysts.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-(4-Methylphenyl)thiophenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)thiophenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various biomolecules, leading to alterations in their structure and function. This interaction can affect cellular pathways and processes, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Thiophenol (C6H5SH): The simplest aromatic thiol, similar in structure but lacks the methyl group on the phenyl ring.
4-Methylthiophenol (C7H8S): Similar to 3-(4-Methylphenyl)thiophenol but with the methyl group directly attached to the thiophenol ring.
Uniqueness: this compound is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties compared to other thiophenols.
Properties
IUPAC Name |
3-(4-methylphenyl)benzenethiol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12S/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-9,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVMERBYECXYIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301708 | |
Record name | 4′-Methyl[1,1′-biphenyl]-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201301708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933674-67-0 | |
Record name | 4′-Methyl[1,1′-biphenyl]-3-thiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933674-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4′-Methyl[1,1′-biphenyl]-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201301708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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